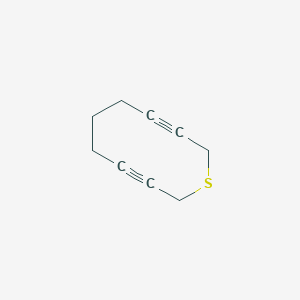
1-Thiacyclodeca-3,8-diyne
Description
1-Thiacyclodeca-3,8-diyne is a sulfur-containing macrocyclic compound featuring a 10-membered ring structure with two alkyne groups at positions 3 and 8. The compound’s unique combination of sulfur heteroatoms and conjugated diyne moieties may confer distinct electronic and steric properties, though further experimental validation is required.
Propriétés
Numéro CAS |
115227-74-2 |
|---|---|
Formule moléculaire |
C9H10S |
Poids moléculaire |
150.24 g/mol |
Nom IUPAC |
1-thiacyclodeca-3,8-diyne |
InChI |
InChI=1S/C9H10S/c1-2-4-6-8-10-9-7-5-3-1/h1-3,8-9H2 |
Clé InChI |
BIXURTSOTIYEDE-UHFFFAOYSA-N |
SMILES |
C1CC#CCSCC#CC1 |
SMILES canonique |
C1CC#CCSCC#CC1 |
Autres numéros CAS |
115227-74-2 |
Synonymes |
1-thiacyclodeca-3,8-diyne |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Structural and Molecular Properties
The following table summarizes key molecular properties of 1-thiacyclodeca-3,8-diyne and its analogs:
Key Observations:
- Heteroatom Effects : Replacing one sulfur atom in 1,6-dithiacyclodeca-3,8-diyne with selenium increases molecular weight by ~47 g/mol due to selenium’s higher atomic mass. This substitution may alter electronic properties, as reflected in the ionization energy (IE) range of 8.20–8.39 eV for the selenium analog .
- Lipophilicity: The logP value of 1.281 for 1-thia-6-selenacyclodeca-3,8-diyne suggests moderate lipophilicity, comparable to esters like ethyl 4-acetoxypentanoate (logP = 1.281) . Data for the sulfur-only analogs are lacking.
Reactivity and Stability
- Cyclic vs. Linear Diynes: Linear diynes (e.g., nona-1,8-diyne in ) are utilized in polymer crosslinking via azide-alkyne cycloaddition .
- Heteroatom Influence : Selenium’s lower electronegativity compared to sulfur could reduce electron density in the ring, affecting nucleophilic or electrophilic reactivity. The dithia analog (1,6-dithiacyclodeca-3,8-diyne) may exhibit stronger intramolecular S–S interactions, influencing ring strain .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


